1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride
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Overview
Description
1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride is an organic compound with the molecular formula C16H20N2O2 · 2HCl. It is a derivative of ethylenediamine, featuring two methoxyphenyl groups attached to the ethane-1,2-diamine backbone. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride can be synthesized through the reaction of 4-methoxybenzaldehyde with ethylenediamine under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine compound. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Imine or amide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with a similar backbone but lacking the methoxyphenyl groups.
N-(1-Naphthyl)ethylenediamine: Another derivative of ethylenediamine with a naphthyl group instead of methoxyphenyl.
Uniqueness
1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride is unique due to the presence of methoxyphenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C9H16Cl2N2O |
---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H |
InChI Key |
OTOXJNGXESJKIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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